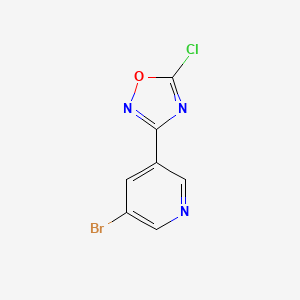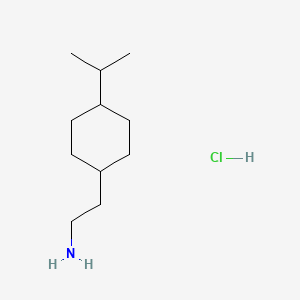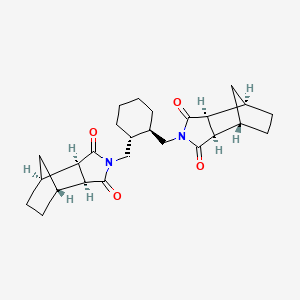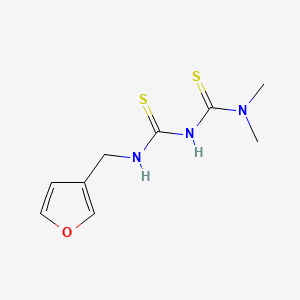![molecular formula C13H9ClN2 B13859328 3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
3-[Chloro(pyridin-3-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Chloro(pyridin-3-yl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile moiety substituted with a chloromethyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(pyridin-3-yl)methyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and benzonitrile.
Chloromethylation: The chloromethylation of 3-chloropyridine is achieved using formaldehyde and hydrochloric acid under acidic conditions to form 3-chloromethylpyridine.
Coupling Reaction: The 3-chloromethylpyridine is then coupled with benzonitrile in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[Chloro(pyridin-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction Products: Primary amines derived from the reduction of the nitrile group.
科学研究应用
3-[Chloro(pyridin-3-yl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-[Chloro(pyridin-3-yl)methyl]benzonitrile depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or interact with neurotransmitter receptors.
Biological Studies: It can serve as a ligand that binds to specific proteins, allowing researchers to study protein-ligand interactions and signaling pathways.
相似化合物的比较
Similar Compounds
- 3-[Chloro(pyridin-2-yl)methyl]benzonitrile
- 3-[Chloro(pyridin-4-yl)methyl]benzonitrile
- 3-[Bromo(pyridin-3-yl)methyl]benzonitrile
Uniqueness
3-[Chloro(pyridin-3-yl)methyl]benzonitrile is unique due to the specific positioning of the chloro and nitrile groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields.
属性
分子式 |
C13H9ClN2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
3-[chloro(pyridin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN2/c14-13(12-5-2-6-16-9-12)11-4-1-3-10(7-11)8-15/h1-7,9,13H |
InChI 键 |
MGUOOXLZYFPMTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(C2=CN=CC=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)

![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)


